molecular formula C19H27NO2S B2611273 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034386-56-4

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2611273
CAS No.: 2034386-56-4
M. Wt: 333.49
InChI Key: MHLCZKZGZXNPMJ-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound characterized by a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and an ethanone moiety linked to a 4-(isopropylthio)phenyl group. The compound’s structural complexity arises from its hybrid pharmacophore design, combining a pyrrolidine scaffold (common in bioactive molecules due to its conformational rigidity) with sulfur-containing (thioether) and cyclopropane-derived substituents.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2S/c1-14(2)23-18-7-5-15(6-8-18)11-19(21)20-10-9-17(12-20)22-13-16-3-4-16/h5-8,14,16-17H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLCZKZGZXNPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.

    Pyrrolidine Ring Formation: The cyclopropylmethoxy intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidinyl group.

    Introduction of the Isopropylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as amines or thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

Thioether vs. Ether Linkages: The isopropylthio group in the target compound introduces a sulfur atom, which may enhance lipophilicity and modulate redox activity compared to the tert-butylphenoxy ether in 15cc. The cyclopropylmethoxy substituent on pyrrolidine adds steric bulk and conformational constraint, differing from 15cc’s cyclopropane-fused phenyl group, which imposes planar rigidity.

Pharmacophore Implications: The ethanone group in the target compound could act as a hydrogen-bond acceptor, similar to the methanone in 15cc. However, the extended ethanone linker may alter binding kinetics in enzyme pockets.

Research Findings and Data Gaps

  • Available Data: No peer-reviewed studies directly investigating the target compound’s biological activity or physicochemical properties were identified. Structural analogs like 15cc highlight the importance of substituent positioning and stereochemistry in modulating bioactivity, but extrapolation to the target compound is speculative.
  • Critical Unanswered Questions: Does the cyclopropylmethoxy group enhance metabolic stability compared to simpler alkoxy substituents? How does the thioether moiety influence binding to sulfur-sensitive targets (e.g., kinases or cytochrome P450 enzymes)?

Biological Activity

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound that combines various functional groups, presenting potential for diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group, a pyrrolidine ring, and an isopropylthio-substituted phenyl group. The structural complexity suggests potential interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C16H23N1O2S1
Molecular Weight 305.43 g/mol

The biological activity of this compound is hypothesized to be mediated through its interaction with specific receptors or enzymes. The cyclopropylmethoxy and isopropylthio groups may facilitate binding to molecular targets, leading to modulation of enzymatic activity or receptor signaling pathways.

Antiproliferative Effects

Recent studies have indicated that derivatives of pyrrolidine-based compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have shown cytotoxic effects in hepatocellular carcinoma (HCC) cell lines, reducing cell viability significantly at certain concentrations .

Cytotoxicity Studies

In a comparative study, the cytotoxicity of this compound was evaluated against normal human vascular endothelial cells (HUVECs) and cancer cell lines. The results indicated that while the compound effectively reduced viability in cancer cells, it also exhibited toxicity towards non-malignant cells, necessitating further optimization for selectivity .

Cell Line TD50 (µM) Effect on HUVECs
HUH7 (HCC)<50Significant reduction
AKH12 (HCC)<50Significant reduction
HUVEC>100Minimal reduction

Case Studies

  • Study on Antiproliferative Activity : In a study focusing on the cytotoxic effects of nitrogen heterocycles, compounds similar to this compound showed promising results in inhibiting cell proliferation in various cancer types. The introduction of functional groups like isopropylthio enhanced the biological activity .
  • Mechanistic Insights : Research into the mechanisms revealed that these compounds often interact with multiple biological targets through hydrogen bonding and other non-covalent interactions, which complicates the prediction of their effects on normal cells versus cancer cells .

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